molecular formula C9H13N3O2S B14029798 Tert-butyl (imino(thiazol-2-yl)methyl)carbamate

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate

Cat. No.: B14029798
M. Wt: 227.29 g/mol
InChI Key: BJYCKMFPGDMOHL-UHFFFAOYSA-N
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Description

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate is an organic compound with the molecular formula C9H13N3O2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (imino(thiazol-2-yl)methyl)carbamate typically involves the reaction of thiazole derivatives with tert-butyl carbamate. One common method includes the use of tert-butyl carbamate and thiazole-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The reaction is monitored closely to maintain optimal conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (imino(thiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate is unique due to its specific combination of a thiazole ring with a tert-butyl carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

tert-butyl N-(1,3-thiazole-2-carboximidoyl)carbamate

InChI

InChI=1S/C9H13N3O2S/c1-9(2,3)14-8(13)12-6(10)7-11-4-5-15-7/h4-5H,1-3H3,(H2,10,12,13)

InChI Key

BJYCKMFPGDMOHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)C1=NC=CS1

Origin of Product

United States

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